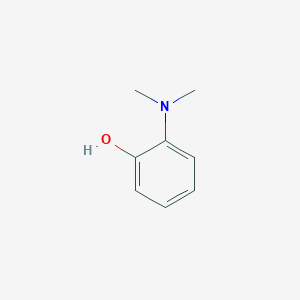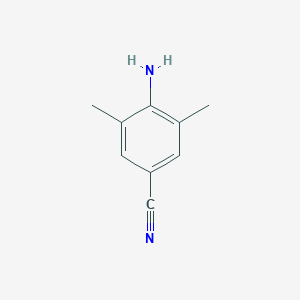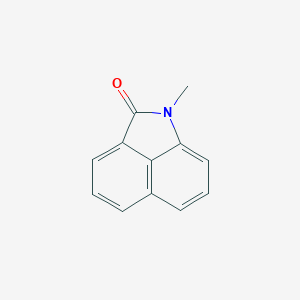
Benz(cd)indol-2(1H)-one, 1-methyl-
Vue d'ensemble
Description
Benz(cd)indol-2(1H)-one, 1-methyl-, also known as harmane, is a naturally occurring alkaloid that belongs to the beta-carboline family. It is found in various plant and animal sources, including tobacco smoke, fermented foods, and human brain tissues. Harmane has been the subject of extensive scientific research due to its potential biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of Benz(cd)indol-2(1H)-one, 1-methyl- is not fully understood, but it is believed to act on various cellular targets, including DNA, enzymes, and receptors. Harmane has been shown to intercalate into DNA and to inhibit topoisomerase activity, which is involved in DNA replication and transcription. It has also been found to inhibit the activity of various enzymes, including monoamine oxidase and acetylcholinesterase, which are involved in the metabolism of neurotransmitters and the breakdown of acetylcholine, respectively. Harmane has also been shown to interact with various receptors, including GABA, NMDA, and sigma receptors.
Biochemical and Physiological Effects:
Harmane has been shown to have various biochemical and physiological effects. It has been found to have antioxidant activity and to protect against oxidative stress. Harmane has also been shown to modulate the immune system and to have anti-inflammatory effects. Additionally, Benz(cd)indol-2(1H)-one, 1-methyl- has been found to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Harmane has several advantages for lab experiments, including its low cost, availability, and stability. It is also relatively easy to synthesize and purify. However, Benz(cd)indol-2(1H)-one, 1-methyl- has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on Benz(cd)indol-2(1H)-one, 1-methyl-. One area of research is the development of Benz(cd)indol-2(1H)-one, 1-methyl--based drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Another area of research is the investigation of the mechanism of action of Benz(cd)indol-2(1H)-one, 1-methyl- and its cellular targets. Additionally, further research is needed to determine the potential toxicity and side effects of Benz(cd)indol-2(1H)-one, 1-methyl- at different concentrations and in different cell types.
Applications De Recherche Scientifique
Harmane has been the subject of extensive scientific research due to its potential biological and pharmacological activities. It has been shown to have antioxidant, antimicrobial, antiviral, and anticancer properties. Harmane has also been found to have neuroprotective effects and to inhibit monoamine oxidase activity, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, Benz(cd)indol-2(1H)-one, 1-methyl- has been shown to modulate the immune system and to have anti-inflammatory effects.
Propriétés
Numéro CAS |
1710-20-9 |
|---|---|
Nom du produit |
Benz(cd)indol-2(1H)-one, 1-methyl- |
Formule moléculaire |
C12H9NO |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
1-methylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C12H9NO/c1-13-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7H,1H3 |
Clé InChI |
SQEZXFSADTVEQB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)C1=O |
SMILES canonique |
CN1C2=CC=CC3=C2C(=CC=C3)C1=O |
Autres numéros CAS |
1710-20-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

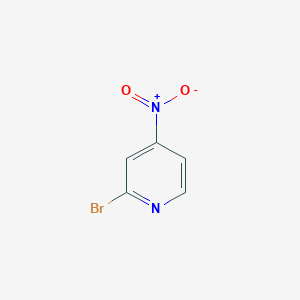

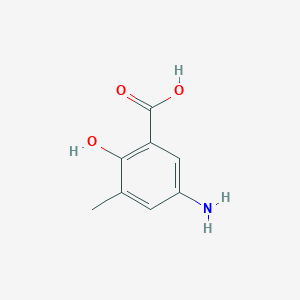
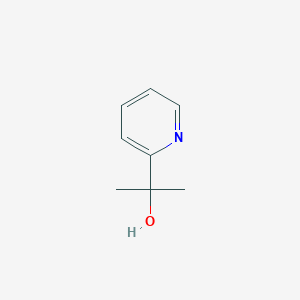


![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)

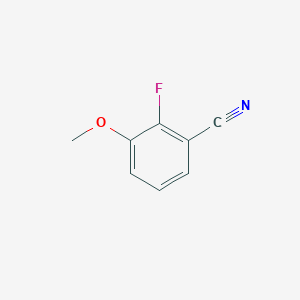

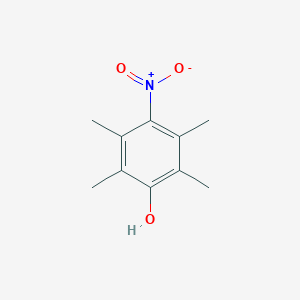
![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)
